molecular formula C15H20N2O4S B2934457 (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428356-61-9

(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No. B2934457
CAS RN: 1428356-61-9
M. Wt: 324.4
InChI Key: WZCHZLWAZZDIST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug or a biologically active molecule, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and disposal procedures .

properties

IUPAC Name

(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-14-4-3-12-8-16(6-5-11(12)7-14)15(18)13-9-17(10-13)22(2,19)20/h3-4,7,13H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHZLWAZZDIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)C3CN(C3)S(=O)(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone

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